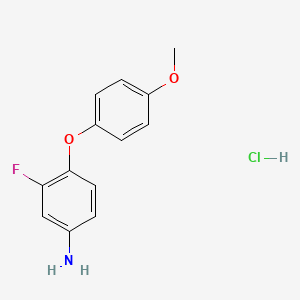

3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride

説明

3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C13H13ClFNO2 . It has an average mass of 269.699 Da and a monoisotopic mass of 269.061890 Da .

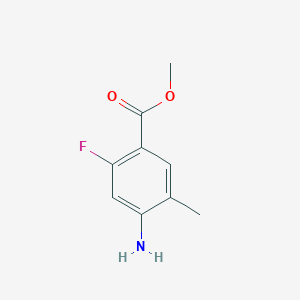

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Genotoxic Activities of Aniline Derivatives

Aniline hydrochloride, a related compound, has shown a spectrum of effects including tumorigenic activities in rats' spleens due to its or its metabolites' genotoxic potential. This highlights the importance of understanding the genotoxicity of aniline derivatives, including 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride, for safety assessments in environmental and industrial contexts (Bomhard & Herbold, 2005).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP) demonstrate the potential for developing fluorescent chemosensors, which can detect various analytes with high selectivity and sensitivity. This suggests that derivatives of aniline hydrochloride, such as 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride, could be valuable in creating sensitive detection systems for environmental monitoring and analytical chemistry applications (Roy, 2021).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution reactions, including those involving nitro-group substitutions, can be essential for understanding the chemical behavior of compounds like 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride. These reactions are fundamental in organic synthesis, potentially offering pathways to synthesize new materials and intermediates for pharmaceuticals and other industrial applications (Pietra & Vitali, 1972).

Lignin Acidolysis and Model Compounds

Investigations into the acidolysis of lignin and lignin model compounds, such as those containing methoxyphenoxy groups, provide insights into the breakdown and valorization of lignin, a major renewable resource. This research could help develop sustainable methods for converting lignin into valuable chemicals, including those structurally similar to 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride (Yokoyama, 2015).

Fluoroquinolones Synthesis

While not directly related, the synthesis and study of fluoroquinolones, a class of antibacterial agents, underscore the broader importance of fluoro-substituted compounds in medicinal chemistry. Research in this area highlights the continuous need for innovative synthetic methodologies that could be applicable to a wide range of fluorinated compounds, including 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride (da Silva et al., 2003).

Safety and Hazards

The safety data and hazards associated with 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

特性

IUPAC Name |

3-fluoro-4-(4-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQHYHZXRRVKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride | |

CAS RN |

1431963-10-8 | |

| Record name | Benzenamine, 3-fluoro-4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

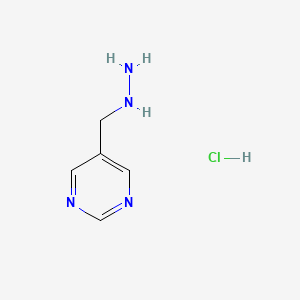

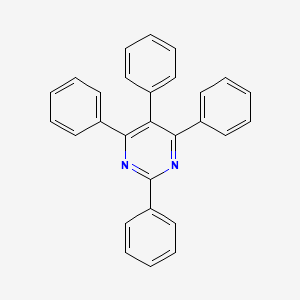

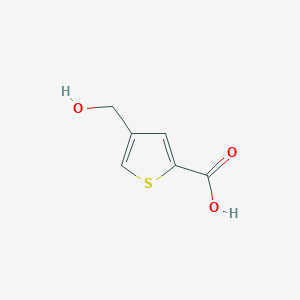

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

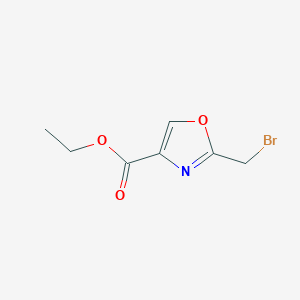

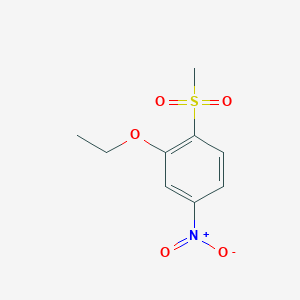

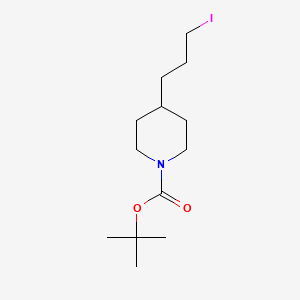

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)

![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)

![Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B3047606.png)